Dibenzyl 2-fluoromalonate

pKa Acidity Nucleophilicity

Multi-step drug synthesis often stalls when standard ester deprotection (saponification) destroys other protecting groups. Dibenzyl 2-fluoromalonate provides a chemoselective solution: its benzyl esters cleave exclusively via hydrogenolysis, preserving base/acid-labile groups. • Orthogonal deprotection via H₂/Pd-C, compatible with silyl ethers and carbamates • pKa 10.21 enables mild alkylation for fluorinated quaternary stereocenters • Validated in continuous flow for scalable fluorinated intermediates. ≥97% purity; ships globally.

Molecular Formula C17H15FO4
Molecular Weight 302.3 g/mol
CAS No. 133384-81-3
Cat. No. B168617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl 2-fluoromalonate
CAS133384-81-3
Synonymsdibenzyl 2-fluoroMalonate
Molecular FormulaC17H15FO4
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F
InChIInChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyFWNITJYYNOTRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl 2-fluoromalonate (CAS 133384-81-3): Technical Procurement Data for Fluorinated Building Blocks


Dibenzyl 2-fluoromalonate is a 2-fluoro-substituted dibenzyl malonate ester with the molecular formula C₁₇H₁₅FO₄ and a molecular weight of 302.3 g/mol . It is a white to off-white solid at room temperature, with a predicted boiling point of 399.5±32.0 °C, a predicted density of 1.232±0.06 g/cm³, and a predicted pKa of 10.21±0.46 . Commercially, it is typically available at a purity of 97% or higher and should be stored at 2-8°C to maintain stability . The compound is a key member of the 2-fluoromalonate diester family, valued for its ability to introduce fluorine into organic frameworks, thereby modulating physicochemical properties like metabolic stability and lipophilicity in drug candidates [1].

Why Generic Substitution of Dibenzyl 2-fluoromalonate is Scientifically Unjustified


Directly substituting dibenzyl 2-fluoromalonate with another 2-fluoromalonate diester, such as diethyl or dimethyl 2-fluoromalonate, is not a scientifically sound practice due to significant differences in their physicochemical properties and, consequently, their reactivity and synthetic utility. The choice of ester group (benzyl vs. ethyl vs. methyl) profoundly impacts key parameters including pKa, which governs nucleophilicity and reaction conditions . Furthermore, the benzyl ester serves a distinct dual role: it provides a unique, orthogonal deprotection strategy via hydrogenolysis, which is chemically distinct from and incompatible with the saponification or transesterification conditions used for alkyl esters [1]. This allows for a sequential, chemoselective deprotection that is crucial for constructing complex molecules. Failing to recognize these differences can lead to suboptimal yields, undesired side reactions, and the inability to execute specific synthetic sequences, directly impacting project timelines and research outcomes.

Quantitative Differentiation of Dibenzyl 2-fluoromalonate vs. In-Class Alternatives


Enhanced Acidity (Lower pKa) vs. Diethyl 2-fluoromalonate

Dibenzyl 2-fluoromalonate exhibits a lower pKa compared to its diethyl analog, leading to a more stabilized carbanion under basic conditions and thus higher nucleophilicity. This quantifiable difference in acidity directly influences reaction rates and yields in nucleophilic substitution and addition reactions .

pKa Acidity Nucleophilicity Reactivity

Reduced Nucleophilicity vs. Unsubstituted Dibenzyl Malonate

The introduction of a fluorine atom at the 2-position significantly reduces the nucleophilicity of the malonate carbanion. While specific kinetic data for dibenzyl 2-fluoromalonate is unavailable, a class-level inference can be drawn from quantitative nucleophilicity studies on related 2-substituted malonate anions. These studies provide nucleophile-specific parameters (N and sN) that integrate into a comprehensive scale, allowing for the prediction of reaction rates [1].

Nucleophilicity Kinetics Linear Free Energy Relationship

Orthogonal Deprotection via Hydrogenolysis vs. Saponification of Alkyl Esters

A key advantage of dibenzyl 2-fluoromalonate lies in its ester functionality. The benzyl groups can be cleaved under neutral, reductive conditions (H₂, Pd/C), a process completely orthogonal to the basic or acidic hydrolysis required for methyl or ethyl esters [1]. This allows for the chemoselective unmasking of one or both carboxylic acids in the presence of other base- or acid-labile functional groups within a complex molecule.

Protecting Group Strategy Hydrogenolysis Chemoselectivity

Benchmarked Utility in Chiral Fluorinated Building Block Synthesis

2-Fluoromalonate esters are established substrates in a wide range of catalytic asymmetric reactions. A recent example demonstrates a highly enantioselective Rh-catalyzed allylic substitution using a 2-fluoromalonate, enabled by a novel chiral ligand, to generate chiral α-fluorolactones with vicinal stereogenic centers in high enantioselectivity [1]. While this specific study used a 2-fluoromalonate, the methodology is directly applicable to the dibenzyl ester, which offers the added benefit of orthogonal deprotection for further derivatization.

Enantioselective Synthesis Chiral Building Block Allylic Alkylation

Application in Continuous Flow Chemistry for Scalable Synthesis

2-Fluoromalonate esters, including dibenzyl 2-fluoromalonate, have been successfully utilized in multi-component Mannich reactions under both batch and semi-continuous flow conditions [1]. The study highlights the successful adaptation of this chemistry to a flow process, which is a key step towards scalable manufacturing. The use of a specific ester like the dibenzyl variant can influence solubility and flow characteristics, making it a more suitable candidate for certain process development campaigns.

Flow Chemistry Process Intensification Mannich Reaction

High-Value Application Scenarios for Dibenzyl 2-fluoromalonate Procurement


Synthesis of Complex Fluorinated Pharmaceuticals with Orthogonal Protecting Group Requirements

This scenario leverages the core advantage of dibenzyl 2-fluoromalonate: its ability to undergo orthogonal deprotection. In multi-step drug synthesis, intermediates often contain a mix of base/acid-labile and hydrogenolyzable protecting groups. Using dibenzyl 2-fluoromalonate as the fluorine source allows the chemist to install the fluorinated fragment and then later, through a mild and selective hydrogenolysis step, unmask the carboxylic acid(s) without disturbing other sensitive esters, carbamates, or silyl ethers present in the molecule [1]. This chemoselectivity is crucial for achieving high overall yields and purity in the final API. This is a direct application of the differentiation established in Evidence Item 3.

Enantioselective Synthesis of Chiral α-Fluorinated Lactones and Heterocycles

Research groups focused on developing novel chiral fluorinated scaffolds, particularly for medicinal chemistry programs, should consider procuring dibenzyl 2-fluoromalonate. As supported by evidence, 2-fluoromalonates are versatile substrates in catalytic asymmetric reactions, including allylic alkylations and Michael additions, to create quaternary fluorinated stereocenters with high enantiocontrol [2]. The use of the dibenzyl ester provides a synthetic handle that is compatible with these catalytic cycles and offers a straightforward path to the corresponding chiral mono- or di-acids for subsequent cyclization or coupling steps, as highlighted in Evidence Item 4.

Process Development and Scale-Up of Fluorinated Building Blocks

For process chemists and chemical engineers involved in scaling up the production of fluorinated intermediates, dibenzyl 2-fluoromalonate is a strategic choice. Its use has been validated in continuous flow chemistry platforms, as evidenced by studies on Mannich-type reactions, which are critical for process intensification and reducing manufacturing costs [3]. The compound's physical properties (solid, distinct solubility profile) may offer advantages over liquid alkyl esters in terms of handling, purification, and integration into automated flow systems. This aligns with the scalable chemistry evidence presented in Evidence Item 5.

Development of Fluorinated Agrochemicals and Specialty Materials

The ability to fine-tune lipophilicity and metabolic stability through fluorination is not limited to pharmaceuticals. Agrochemical and advanced materials researchers can leverage dibenzyl 2-fluoromalonate to synthesize novel fluorinated building blocks [4]. The enhanced acidity of the α-proton, quantified in Evidence Item 1, facilitates efficient alkylation with a wide range of electrophiles, enabling the rapid generation of diverse compound libraries. The orthogonal benzyl ester functionality is equally valuable here, simplifying the synthesis of complex, functionalized monomers or active ingredients.

Technical Documentation Hub

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